"Chemical properties of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
"Chemical properties of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide"
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a technical overview of the chemical properties of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines calculated physicochemical properties with generalized experimental protocols and potential biological pathways derived from structurally related compounds containing the pyrazolo[5,4-d]thiazole core.
Chemical Identity and Properties
The compound N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is a complex heterocyclic molecule. A summary of its calculated physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₀N₈O₂S | Calculated |
| Molecular Weight | 576.75 g/mol | Calculated |
| IUPAC Name | N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[3,4-d][1][2]thiazol-5-yl]-4-methylbenzamide | [3] |
| LogP (calculated) | 4.5 - 5.5 (estimated) | |
| Topological Polar Surface Area (TPSA) | 100 - 120 Ų (estimated) | |
| Hydrogen Bond Donors | 1 (estimated) | |
| Hydrogen Bond Acceptors | 8 (estimated) | |
| Rotatable Bonds | 7 (estimated) |
Postulated Synthetic Scheme
While a specific, documented synthetic protocol for this exact molecule is not available in the reviewed literature, a plausible multi-step synthesis can be proposed based on established methods for the formation of the pyrazolo[5,4-d]thiazole core and subsequent amide bond formations. The pyrazole ring is a five-membered heterocyclic compound with two adjacent nitrogen atoms that is a versatile scaffold in medicinal chemistry.[4]
Workflow for the Proposed Synthesis:
Caption: Proposed general synthetic workflow for the target molecule.
Detailed Methodologies:
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Step 1: Synthesis of the Pyrazolo[5,4-d]thiazole Core. This would likely involve the condensation and cyclization of a suitably substituted hydrazine with a functionalized thiazole derivative. Thiazole derivatives are known to possess a wide range of pharmacological activities.[1] The reaction conditions would need to be optimized, but typically involve heating in a suitable solvent, sometimes in the presence of an acid or base catalyst.
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Step 2: Attachment of the Pyrrolidine Side Chain. The carboxylic acid functionality on the pyrazolo[5,4-d]thiazole core would be activated, for example, using a coupling agent like HATU or HOBt, and then reacted with (2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine to form the amide bond. This reaction is typically carried out in an aprotic solvent such as DMF or DCM at room temperature.
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Step 3: Final Amidation. The remaining amino group on the pyrazolo[5,4-d]thiazole core would then be acylated with 4-methylbenzoyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to yield the final product. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Purification: The final compound would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
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Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
The pyrazolo[5,4-d]thiazole scaffold is present in a number of compounds with known biological activities, often as inhibitors of protein kinases. The fusion of pyrazole and thiazole rings can lead to compounds with enhanced biological profiles.[1][2] While the specific biological target of N-[1-tert-butyl-3-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyrazolo[5,4-d]thiazol-5-yl]-4-methylbenzamide is not documented, it is plausible that it could act as a kinase inhibitor, a class of drugs that has seen significant development.
Hypothesized Kinase Inhibition Pathway:
Caption: A generalized kinase inhibition signaling pathway.
This diagram illustrates a common mechanism where a small molecule inhibitor, such as a pyrazolo[5,4-d]thiazole derivative, competes with ATP for the binding site on a protein kinase. This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that leads to cellular responses like proliferation and survival. This mechanism is a common therapeutic strategy in oncology.
Disclaimer: The information presented in this document is based on calculated data and analogies to structurally related compounds. The proposed synthetic route and biological activity are hypothetical and would require experimental validation. This guide is intended for informational purposes for a scientific audience and should not be considered as a definitive characterization of the compound.
